N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine ring and a benzyl carboxamide group. The 3-methyl substitution on the triazole ring enhances metabolic stability, while the piperazine moiety improves solubility and pharmacokinetics. The benzyl carboxamide group contributes to target specificity, particularly in enzyme inhibition or receptor binding applications .
Properties
IUPAC Name |
N-benzyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-14-20-21-16-7-8-17(22-25(14)16)23-9-11-24(12-10-23)18(26)19-13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODJCIWFEACQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a series of condensation and cyclization reactions, often using reagents such as hydrazine and carboxylic acids[_{{{CITATION{{{_1{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biological research, it has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy.
Medicine: The compound's potential as an antitumor agent has been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs, particularly those targeting metabolic and inflammatory diseases.
Mechanism of Action
The mechanism by which N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations
Key structural differences among analogues include substituents on the triazole ring, piperazine modifications, and carboxamide/aryl group substitutions.
Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
Physicochemical Properties
Piperazine salts (e.g., dihydrochloride in ) exhibit higher solubility in polar solvents, while isopropylpiperazine derivatives (e.g., ) may balance lipophilicity and bioavailability .
Key Research Findings
Impact of Substituents on Activity
- 3-Methyl Group : The 3-methyl substitution on the triazole ring (target compound) reduces metabolic degradation compared to unsubstituted analogues (e.g., ), as evidenced by stability assays in microsomal models .
- Benzyl vs. Chlorophenyl : The benzyl carboxamide in the target compound provides a balance of lipophilicity and steric bulk, whereas the 4-chlorophenyl group in enhances interactions with hydrophobic enzyme pockets but may limit solubility .
- Piperazine Modifications : Piperazine salts (e.g., dihydrochloride in ) show superior solubility, while isopropylpiperazine derivatives (e.g., ) exhibit higher BRD4 inhibitory activity due to optimized hydrophobic contacts .
Biological Activity
N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C22H24N6O
- Molecular Weight : 392.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrase and cholinesterase. This inhibition is significant in therapeutic applications for conditions such as cancer and neurodegenerative diseases.
Antimicrobial Activity
Studies have indicated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine have demonstrated activity against various bacterial strains. The following table summarizes some relevant findings:
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl derivative | Staphylococcus aureus | 12.5 | |
| Related triazole | Escherichia coli | 15.0 | |
| Piperazine derivative | Mycobacterium tuberculosis | 5.0 |
Anticancer Activity
The anticancer potential of N-benzyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been explored through various in vitro studies. Notably:
- Cell Lines Tested : Compounds were tested against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer).
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, suggesting a promising avenue for developing new anti-tubercular agents. -
Anticancer Screening :
Another research effort focused on the anticancer properties of similar piperazine derivatives. The study found that several compounds showed selective toxicity towards cancer cells while being non-toxic to normal human cells (HEK293), indicating their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
